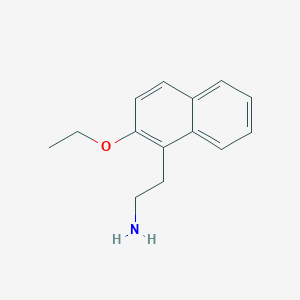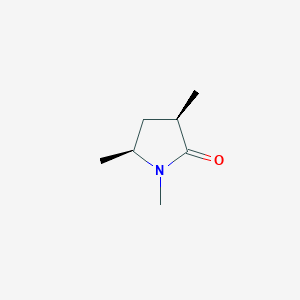
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one, also known as piracetam, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1960s and has since been extensively studied for its potential benefits in improving memory, learning, and other cognitive functions. Piracetam is a cyclic derivative of gamma-aminobutyric acid (GABA) and is classified as a racetam.
Mechanism of Action
The exact mechanism of action of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is not fully understood. It is believed to enhance the function of neurotransmitters in the brain, including acetylcholine and glutamate. Piracetam may also increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of certain receptors in the brain, including the acetylcholine receptor. Piracetam may also increase the production of certain neurotransmitters, including dopamine and serotonin. Additionally, (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one may have antioxidant properties, which may help protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
Piracetam has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Piracetam has also been extensively studied, and its effects are well-documented. However, there are also some limitations to its use. Piracetam has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, the optimal dosage for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one may vary depending on the individual, which can make it difficult to standardize experiments.
Future Directions
There are a number of potential future directions for research on (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one. One area of interest is the potential use of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one in treating conditions such as Alzheimer's disease and dementia. Additionally, researchers may explore the use of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one in combination with other drugs or supplements to enhance its cognitive-enhancing effects. Finally, further research may be needed to better understand the mechanism of action of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one and how it affects neurotransmitter function in the brain.
Synthesis Methods
Piracetam can be synthesized through the reaction of gamma-butyrolactone with an amine, such as 2-aminoethanol, followed by cyclization. The synthesis of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Piracetam has been extensively studied for its potential benefits in improving cognitive function. It has been shown to enhance memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in treating conditions such as Alzheimer's disease, dementia, and stroke.
properties
CAS RN |
189618-77-7 |
|---|---|
Product Name |
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one |
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3R,5S)-1,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-6(2)8(3)7(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI Key |
ZBLCKMSVDNMPLC-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C1=O)C)C |
SMILES |
CC1CC(N(C1=O)C)C |
Canonical SMILES |
CC1CC(N(C1=O)C)C |
synonyms |
2-Pyrrolidinone,1,3,5-trimethyl-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



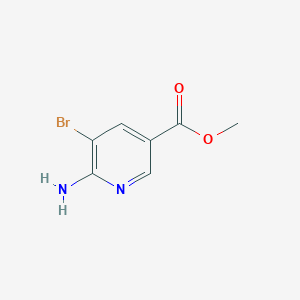
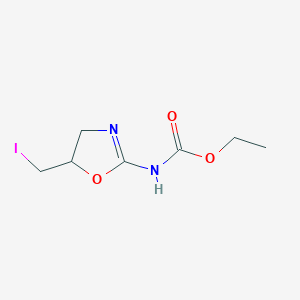
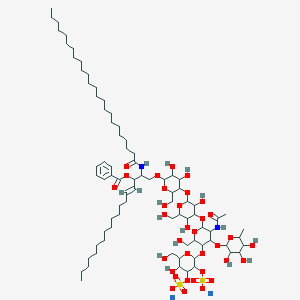
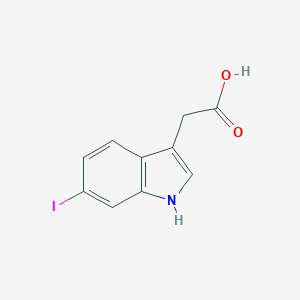

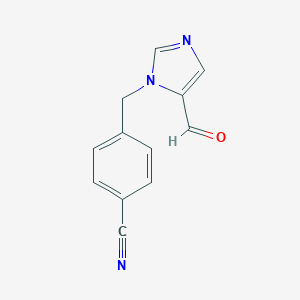
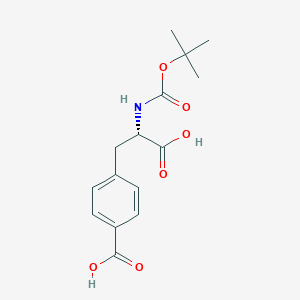
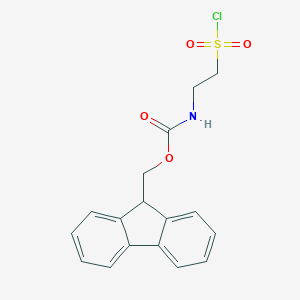
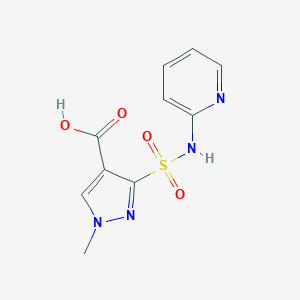
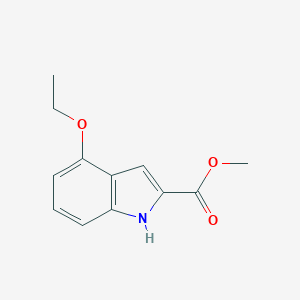
![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
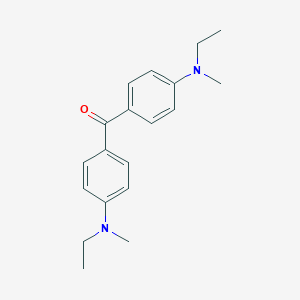
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)
